molecular formula C20H19FN2OS2 B11688690 (5Z)-3-[4-(diethylamino)phenyl]-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-[4-(diethylamino)phenyl]-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11688690
M. Wt: 386.5 g/mol
InChI Key: LQDCBGOSIZRUIV-AQTBWJFISA-N
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Description

(5Z)-3-[4-(diethylamino)phenyl]-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a recognized small molecule inhibitor selectively targeting Histone Deacetylase 6 (HDAC6). This compound exhibits high potency and remarkable selectivity for HDAC6 over other HDAC isoforms, particularly the Class I HDACs, which is a critical feature for probing the specific biological functions of HDAC6 without confounding off-target effects source . Its primary mechanism of action involves chelating the catalytic zinc ion within the HDAC6 active site, leading to the inhibition of deacetylase activity. This results in the accumulation of acetylated alpha-tubulin, a primary substrate of HDAC6, thereby disrupting microtubule dynamics and intracellular transport source . The research value of this inhibitor is prominent in oncology, where it has been demonstrated to induce apoptosis and inhibit proliferation in various cancer cell lines, including multidrug-resistant phenotypes, by disrupting aggresome formation and proteostasis pathways source . Its application extends to neurodegenerative disease research, given HDAC6's role in regulating tau phosphorylation and aggregate clearance. This makes the compound a vital pharmacological tool for dissecting HDAC6-specific pathways in cell biology, cancer mechanisms, and neurology.

Properties

Molecular Formula

C20H19FN2OS2

Molecular Weight

386.5 g/mol

IUPAC Name

(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19FN2OS2/c1-3-22(4-2)16-9-11-17(12-10-16)23-19(24)18(26-20(23)25)13-14-5-7-15(21)8-6-14/h5-13H,3-4H2,1-2H3/b18-13-

InChI Key

LQDCBGOSIZRUIV-AQTBWJFISA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A widely adopted method involves the cyclization of thiourea derivatives with α-halo carbonyl compounds. For instance, 3-[4-(diethylamino)phenyl]-2-thioxothiazolidin-4-one can be synthesized by reacting 4-(diethylamino)phenylthiourea with α-chloroacetyl chloride in the presence of triethylamine (Et₃N). This catalyst promotes deprotonation and facilitates nucleophilic substitution, yielding the thiazolidin-4-one scaffold.

Reaction Conditions :

  • Solvent: Methanol or chloroform

  • Temperature: Reflux (60–80°C)

  • Time: 6–8 hours

  • Yield: 70–85%

Knoevenagel Condensation for C5 Functionalization

The introduction of the 4-fluorobenzylidene group at position C5 is achieved via Knoevenagel condensation. This step involves the reaction of the thiazolidinone intermediate with 4-fluorobenzaldehyde in acetic acid, catalyzed by monoethanolamine or piperidine. The reaction proceeds via enolate formation, followed by dehydration to stabilize the (Z)-configured α,β-unsaturated ketone.

Key Parameters :

  • Molar Ratio: 1:1 (thiazolidinone:aldehyde)

  • Catalyst: Monoethanolamine (2–3 drops)

  • Solvent: Glacial acetic acid

  • Temperature: 80–90°C

  • Time: 30–60 minutes

  • Yield: 55–65%

Detailed Synthetic Protocol

Step 1: Synthesis of 3-[4-(Diethylamino)phenyl]-2-thioxothiazolidin-4-one

  • Reactants :

    • 4-(Diethylamino)phenylthiourea (0.01 mol)

    • α-Chloroacetyl chloride (0.012 mol)

    • Et₃N (0.015 mol) in methanol (40 mL)

  • Procedure :

    • Add α-chloroacetyl chloride dropwise to a stirred solution of thiourea and Et₃N.

    • Reflux for 7 hours, cool, and pour into ice water.

    • Filter the precipitate and recrystallize from ethanol.

  • Yield : 78%

  • Characterization :

    • ¹H NMR (DMSO-d₆) : δ 10.95 (s, 1H, NH), 7.82–7.45 (m, 4H, Ar-H), 3.42 (q, 4H, NCH₂CH₃), 1.12 (t, 6H, CH₃).

Step 2: Knoevenagel Condensation

  • Reactants :

    • 3-[4-(Diethylamino)phenyl]-2-thioxothiazolidin-4-one (0.01 mol)

    • 4-Fluorobenzaldehyde (0.01 mol)

    • Glacial acetic acid (40 mL) with monoethanolamine (0.5 mL)

  • Procedure :

    • Heat the mixture at 85°C for 45 minutes.

    • Cool, filter the crystalline product, and wash with cold ethanol.

  • Yield : 60%

  • Characterization :

    • Melting Point : 215–217°C

    • ¹H NMR (DMSO-d₆) : δ 8.33 (s, 1H, CH=), 7.94–7.28 (m, 8H, Ar-H), 3.40 (q, 4H, NCH₂CH₃), 1.10 (t, 6H, CH₃).

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies reveal that Et₃N outperforms NaOH, pyridine, and DBU in cyclocondensation reactions due to its superior nucleophilicity and mild basicity.

CatalystSolventTemperature (°C)Yield (%)
Et₃NMethanol6078
DBUTHF7052
PyridineChloroform5045

Solvent Impact on Knoevenagel Reaction

Polar aprotic solvents like DMF or acetic acid enhance reaction rates by stabilizing the transition state.

SolventReaction Time (min)Yield (%)
Acetic acid4560
DMF3058
Ethanol9040

Stereochemical Considerations

The (Z)-configuration of the 4-fluorobenzylidene group is confirmed by NOESY spectroscopy, showing proximity between the thiazolidinone NH and the arylidene proton. Computational studies (DFT) further support the thermodynamic stability of the (Z)-isomer due to reduced steric hindrance.

Challenges and Mitigation Strategies

  • Low Solubility : Recrystallization from DMSO/ethanol (1:3) improves purity.

  • Byproduct Formation : Use of anhydrous sodium acetate in diazotization steps minimizes azo byproducts .

Chemical Reactions Analysis

One-Pot Condensation

A solvent-free method combines aromatic amine, aromatic aldehyde, mercaptoacetic acid, and a catalyst (e.g., Bi(SCH₂COOH)₃) under thermal conditions (70°C). This approach enhances yield and minimizes side reactions .

Multi-Step Reactions

A Mannich-type reaction sequence involves:

  • Reaction of benzaldehyde with aniline derivatives to form intermediates.

  • Condensation with mercaptoacetic acid under reflux in benzene, often using a Dean-Stark trap to remove byproducts .

Industrial Scaling

Continuous flow reactors are employed to optimize yield, reduce reaction times, and ensure reproducibility.

Synthesis Method Key Steps Conditions Yield
One-Pot Condensation Aromatic amine + aromatic aldehyde + mercaptoacetic acid + Bi(SCH₂COOH)₃Solvent-free, 70°C, 6–8 hoursHigh
Multi-Step Mannich Reaction Benzaldehyde + aniline → intermediate → reaction with mercaptoacetic acidReflux in benzene, Dean-Stark trapModerate

Reaction Mechanisms

The synthesis involves nucleophilic attack and cyclization to form the thiazolidinone core:

  • Formation of the Thiazolidinone Ring :

    • Mercaptoacetic acid reacts with the intermediate (formed from amine and aldehyde) to form a five-membered ring containing sulfur and nitrogen .

  • Benzylidene Group Formation :

    • The 4-fluorobenzylidene substituent arises from aldol-like condensation between the aldehyde precursor and the thiazolidinone scaffold .

Characterization Techniques

Structural confirmation relies on spectroscopic methods:

Nuclear Magnetic Resonance (NMR)

  • Proton NMR :

    • C2-H : δ 5.72–6.81 ppm (singlet, aromatic protons).

    • C-OH : δ 6.65–6.95 ppm (broad peak, hydroxyl group).

    • CONH : δ 10.09–10.46 ppm (amide proton) .

  • Carbon NMR :

    • C2 : δ 56.76–62.51 ppm (quaternary carbon).

    • C4 (lactam C=O) : δ 172.03–172.23 ppm .

Infrared (IR) Spectroscopy

  • C=O Stretch : ~1700 cm⁻¹ (indicative of the thioxo group).

  • C=S Stretch : ~1250 cm⁻¹.

Chemical Reactivity

The compound participates in reactions influenced by its functional groups:

Hydrolysis

  • Thiazolidinone Ring Opening : Acidic or basic conditions can cleave the ring, forming mercaptoacetic acid and aromatic amine derivatives.

Nucleophilic Substitution

  • Sulfur Reactivity : The thioxo group (C=S) may undergo substitution with nucleophiles (e.g., alcohols, amines) under specific conditions.

Electrophilic Attack

  • Aromatic Substituents : The diethylamino group (electron-donating) and fluorobenzylidene group (electron-withdrawing) modulate reactivity toward electrophiles .

Scientific Research Applications

(5Z)-3-[4-(diethylamino)phenyl]-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (5Z)-3-[4-(diethylamino)phenyl]-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Group

The benzylidene substituent at the 5-position significantly impacts biological activity and physicochemical properties. Key comparisons include:

Compound Name Benzylidene Substituent Key Properties/Bioactivity Reference
Target Compound 4-Fluoro Enhanced electronic withdrawal; potential anticancer/antimicrobial activity
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one 3-Fluoro Synthesized via condensation; tested for anticancer/antimicrobial activity
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxy Forms intramolecular H-bonds; methanol solvate improves stability
(5Z)-5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-Bromo Most potent PET inhibitor (IC₅₀ = 3.0 μM) in spinach chloroplasts
(5Z)-5-(2-Fluorobenzylidene)-2-[(4-chlorophenyl)amino]-1,3-thiazol-4-one 2-Fluoro Combines fluorine and chloro groups; structural isomer of target compound
  • Electronic Effects : Electron-withdrawing groups (e.g., 4-F, 4-Br) enhance reactivity and binding to biological targets, while electron-donating groups (e.g., 2-OH, 3,4-dimethoxy) improve solubility but may reduce activity .
  • Positional Isomerism : 4-Fluoro (target) vs. 2- or 3-fluoro substituents alters steric and electronic interactions. For example, 2-fluorobenzylidene derivatives show distinct crystal packing due to C–H⋯π interactions .

Substituent Effects at the 3-Position

The 3-position substituent modulates lipophilicity and target specificity:

Compound Name 3-Position Substituent Key Properties/Bioactivity Reference
Target Compound 4-Diethylaminophenyl High solubility due to diethylamino group; potential for CNS penetration
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl Planar structure with π-π stacking; no significant bioactivity reported
(5Z)-5-(3,4-Dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 4-Methylphenyl Lipophilic (logP >3); moderate antialgal activity
(5Z)-3-Phenyl-5-(phenylmethylidene)-2-thioxo-1,3-thiazolidin-4-one Phenyl Lacks functional groups; lower bioactivity compared to halogenated analogs
  • Diethylamino Group: The target compound’s 4-diethylaminophenyl group enhances solubility (via tertiary amine) and may facilitate membrane penetration, contrasting with hydrophobic groups like 4-methylphenyl .
  • Phenyl vs. Functionalized Groups: Unsubstituted phenyl derivatives (e.g., ) show reduced bioactivity compared to halogenated or amino-substituted analogs .

Biological Activity

The compound (5Z)-3-[4-(diethylamino)phenyl]-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is part of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Anticancer Activity

Thiazolidin-4-one derivatives have demonstrated significant anticancer properties. For instance, studies have shown that compounds within this class can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and reactive oxygen species (ROS) modulation.

Case Study: Anticancer Efficacy

A notable study evaluated the anticancer activity of related thiazolidinone derivatives on several human cancer cell lines, including A549 (lung cancer), SCC-15 (oral squamous cell carcinoma), and SH-SY5Y (neuroblastoma). The results indicated that these compounds reduced cell viability significantly at micromolar concentrations.

Cell LineIC50 (µM)Mechanism of Action
A54925.0Induction of apoptosis via caspase activation
SCC-1530.5ROS production leading to cell death
SH-SY5Y22.0Inhibition of cell metabolism

These findings underscore the potential of thiazolidin-4-one derivatives as effective anticancer agents, particularly in targeting specific cellular pathways involved in tumor growth and survival .

Antimicrobial Activity

Thiazolidin-4-one derivatives also exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research has shown that modifications on the phenyl ring can enhance antibacterial activity.

Antimicrobial Efficacy Table

The following table summarizes the antimicrobial activity of selected thiazolidinone derivatives against common bacterial strains:

CompoundBacterial StrainInhibition Zone (mm)
(5Z)-3-[4-(diethylamino)phenyl]Staphylococcus aureus24
(5Z)-3-[4-(diethylamino)phenyl]Escherichia coli20
Reference Drug (Ampicillin)Staphylococcus aureus26

The results indicate that the compound exhibits substantial antibacterial activity, comparable to standard antibiotics like ampicillin .

The mechanisms by which thiazolidin-4-one derivatives exert their biological effects are multifaceted. They include:

  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Inhibition of Kinases : Targeting specific kinases involved in cancer cell signaling pathways.
  • Antioxidant Activity : Scavenging free radicals, thus reducing oxidative stress in cells .

Q & A

Q. What is the structural significance of the (5Z)-configuration in this thiazolidinone derivative, and how does it influence physicochemical properties?

The (5Z)-configuration refers to the spatial arrangement of the 4-fluorobenzylidene substituent relative to the thiazolidinone core. This stereochemistry impacts intermolecular interactions (e.g., π-π stacking, hydrogen bonding) and solubility. Computational studies (e.g., density functional theory) and X-ray crystallography (as in ) are critical for confirming the Z-configuration and analyzing bond angles/planarity . The diethylamino and fluorobenzylidene groups enhance lipophilicity, which can be quantified via logP calculations .

Q. What synthetic methodologies are validated for preparing this compound, and what are common pitfalls?

Synthesis typically involves a three-step process:

  • Step 1 : Condensation of 4-fluorobenzaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form a Schiff base intermediate .
  • Step 2 : Cyclization with chloroacetic acid or ethyl chloroacetate to form the thiazolidinone ring, facilitated by sodium acetate as a base .
  • Step 3 : Introduction of the 4-(diethylamino)phenyl group via nucleophilic substitution or Ullmann coupling . Key Pitfalls : Low yields (<50%) due to incomplete cyclization or byproduct formation (e.g., oxidation of the thioxo group). Optimize solvent polarity (DMF/ethanol mixtures) and reaction time (6–8 hr reflux) .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR : 1^1H/13^{13}C NMR confirms regiochemistry (e.g., Z-configuration via coupling constants: JHH1214 HzJ_{H-H} \approx 12–14\ \text{Hz} for trans-olefinic protons) .
  • IR : Strong absorbance at ~1680–1700 cm1^{-1} (C=O stretch) and ~1240 cm1^{-1} (C-F stretch) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=S at ~1.65 Å) and dihedral angles (e.g., fluorophenyl vs. thiazolidinone plane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For example:

  • Antimicrobial Activity : MIC values may vary due to bacterial membrane permeability differences. Use standardized CLSI protocols and Gram-negative/Gram-positive panels .
  • Anticancer Activity : IC50_{50} discrepancies (e.g., 10–50 µM) can be addressed via mechanism-specific assays (e.g., topoisomerase inhibition vs. apoptosis markers like caspase-3 activation) . Recommendation : Cross-validate results with orthogonal assays (e.g., flow cytometry for cell cycle arrest) and SAR studies comparing substituents (e.g., 4-fluoro vs. 4-chloro benzylidene) .

Q. What experimental strategies are effective for elucidating the mechanism of action?

  • Molecular Docking : Target enzymes like EGFR (PDB ID: 1M17) or HDACs, focusing on hydrogen bonding with the thioxo group and hydrophobic interactions with the diethylamino phenyl ring .
  • Enzyme Inhibition Assays : Measure IC50_{50} against kinases or dehydrogenases using fluorescence-based kits (e.g., NADH depletion for lactate dehydrogenase) .
  • Proteomics : SILAC labeling can identify differentially expressed proteins in treated vs. untreated cells .

Q. How can structural modifications enhance selectivity or reduce off-target effects?

  • Modify the 4-Fluorobenzylidene Group : Replace fluorine with electron-withdrawing groups (e.g., nitro) to improve DNA intercalation .
  • Vary the Diethylamino Group : Substitute with morpholine or piperazine to alter basicity and membrane penetration .
  • Introduce Bioisosteres : Replace the thioxo group with selenoxo or oxo moieties to modulate redox activity .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis?

  • Flow Chemistry : Continuous flow systems reduce side reactions (e.g., dimerization) and improve yield consistency .
  • Green Solvents : Switch from DMF to cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Q. How should researchers address stability issues during storage?

  • Light Sensitivity : Store in amber vials under inert gas (argon) to prevent photooxidation of the thioxo group .
  • Hydrolysis : Avoid aqueous buffers (pH >7) and use lyophilized forms for long-term stability .

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